

# N-Methyl Palbociclib: A Technical Overview of a Palbociclib-Related Compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyl Palbociclib**

Cat. No.: **B3145309**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Methyl Palbociclib** is a chemical entity closely related to Palbociclib, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Palbociclib, in combination with endocrine therapy, has been a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As an impurity and derivative of Palbociclib, **N-Methyl Palbociclib** is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development for understanding the structure-activity relationships, metabolic fate, and potential off-target effects of Palbociclib. This technical guide provides a comprehensive overview of the chemical identifiers, relevant biological pathways, and key experimental methodologies associated with **N-Methyl Palbociclib** and its parent compound.

## Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **N-Methyl Palbociclib**.

| Identifier        | Value                                                                                                                                                                                                 |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 571189-51-0 <a href="#">[1]</a>                                                                                                                                                                       |
| IUPAC Name        | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one <a href="#">[2]</a>                                                                     |
| Molecular Formula | C <sub>25</sub> H <sub>31</sub> N <sub>7</sub> O <sub>2</sub> <a href="#">[1]</a>                                                                                                                     |
| Molecular Weight  | 461.56 g/mol                                                                                                                                                                                          |
| SMILES            | CC1=C(C(=O)N(C2=NC(=NC=C1)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C <a href="#">[2]</a>                                                                                                                |
| InChI             | InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) <a href="#">[2]</a> |
| InChIKey          | PBSZUBKCQUPZFE-UHFFFAOYSA-N <a href="#">[2]</a>                                                                                                                                                       |
| Synonyms          | 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one,<br>Palbociclib Impurity <a href="#">[1]</a>                                        |

## Signaling Pathway: Inhibition of the Cell Cycle

**N-Methyl Palbociclib**, as a derivative of Palbociclib, is presumed to target the same critical pathway in cell cycle regulation. Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle. The canonical pathway involves the binding of D-type cyclins to CDK4 and CDK6, which then phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase and a subsequent block in tumor cell proliferation.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of CDK4/6 inhibition by **N-Methyl Palbociclib**.

## Experimental Protocols

Detailed experimental protocols for **N-Methyl Palbociclib** are not extensively available in the public domain. However, based on its structural similarity to Palbociclib, standard methodologies used for the parent compound can be adapted. The following sections provide representative protocols.

## Synthesis of N-Methyl Palbociclib

The synthesis of **N-Methyl Palbociclib** would likely follow a similar synthetic route to Palbociclib, with the final step involving the coupling of the pyridopyrimidine core with N-methylpiperazine-substituted aminopyridine. A general synthetic approach is outlined below. This is a generalized procedure and would require optimization.

- Preparation of the Pyridopyrimidine Core: The synthesis typically starts from a substituted pyrimidine derivative which undergoes a series of reactions including condensation, cyclization, and functional group manipulations to form the 6-acetyl-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

- Preparation of the Aminopyridine Side Chain: 5-bromo-2-aminopyridine can be reacted with N-methylpiperazine under suitable coupling conditions (e.g., Buchwald-Hartwig amination) to yield 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
- Final Coupling Reaction: The pyridopyrimidine core (e.g., a 2-chloro or 2-bromo derivative) is then coupled with the aminopyridine side chain, typically under palladium catalysis, to yield **N-Methyl Palbociclib**.
- Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

## In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of **N-Methyl Palbociclib** against CDK4/Cyclin D1 and CDK6/Cyclin D3, a biochemical kinase assay can be performed.

- Reagents and Materials:
  - Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
  - Retinoblastoma protein (Rb) as a substrate.
  - ATP (Adenosine triphosphate).
  - N-Methyl Palbociclib** stock solution (in DMSO).
  - Kinase assay buffer.
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - Prepare serial dilutions of **N-Methyl Palbociclib** in the kinase assay buffer.
  - In a 96-well or 384-well plate, add the kinase, substrate, and the compound at various concentrations.
  - Initiate the kinase reaction by adding ATP.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
- Calculate the percent inhibition for each concentration and determine the  $IC_{50}$  value by fitting the data to a dose-response curve.

## Cell-Based Proliferation Assay

The anti-proliferative effect of **N-Methyl Palbociclib** on cancer cell lines can be assessed using a cell viability assay.

- Cell Lines: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) are suitable models.
- Procedure:
  - Seed the cells in a 96-well plate and allow them to attach overnight.
  - Treat the cells with serial dilutions of **N-Methyl Palbociclib**.
  - Incubate the cells for a period of 3 to 5 days.
  - Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
  - Measure the signal using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the  $GI_{50}$  (concentration for 50% of maximal inhibition of cell proliferation).

## Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method can be developed for the purity determination and quantification of **N-Methyl Palbociclib**, particularly in the context of analyzing Palbociclib impurities.

- Chromatographic Conditions (Example):

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specific wavelength (e.g., 220 nm).
- Column Temperature: 30°C.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a CDK inhibitor like **N-Methyl Palbociclib**.

[Click to download full resolution via product page](#)

**Figure 2:** General experimental workflow for the evaluation of a CDK inhibitor.

## Conclusion

**N-Methyl Palbociclib**, as a close analog of the successful anti-cancer drug Palbociclib, represents an important molecule for further scientific investigation. Understanding its chemical properties, biological activity, and analytical behavior is crucial for the comprehensive characterization of Palbociclib and the development of next-generation CDK4/6 inhibitors. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on studies involving this compound. Further research is warranted to elucidate the specific pharmacological profile of **N-Methyl Palbociclib** and its potential implications in drug therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Methyl Palbociclib: A Technical Overview of a Palbociclib-Related Compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3145309#n-methyl-palbociclib-cas-number-and-chemical-identifiers>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)